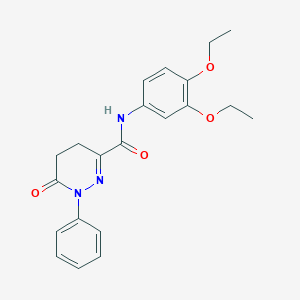![molecular formula C24H28ClN3O5 B358162 2-(3-{5-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID CAS No. 899400-07-8](/img/structure/B358162.png)
2-(3-{5-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-{5-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID is a complex organic compound with a unique structure that combines a pyridazinone core with an adamantane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{5-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of 2,4-dimethoxyaniline with a chlorinated pyridazine derivative under basic conditions.
Introduction of the Adamantane Moiety: The adamantane group is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the pyridazinone intermediate.
Formation of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反应分析
Types of Reactions
2-(3-{5-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-(3-{5-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
作用机制
The mechanism of action of 2-(3-{5-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid
- 2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid
Uniqueness
Compared to similar compounds, 2-(3-{5-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID stands out due to its adamantane moiety, which imparts unique properties such as increased rigidity and stability. This makes it particularly valuable in applications requiring robust and durable materials.
属性
CAS 编号 |
899400-07-8 |
|---|---|
分子式 |
C24H28ClN3O5 |
分子量 |
473.9g/mol |
IUPAC 名称 |
2-[3-[5-chloro-4-(2,4-dimethoxyanilino)-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid |
InChI |
InChI=1S/C24H28ClN3O5/c1-32-16-3-4-17(19(6-16)33-2)27-18-12-26-28(22(31)21(18)25)24-9-14-5-15(10-24)8-23(7-14,13-24)11-20(29)30/h3-4,6,12,14-15,27H,5,7-11,13H2,1-2H3,(H,29,30) |
InChI 键 |
TXLOSIHBMBAQPZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)CC(=O)O)Cl)OC |
规范 SMILES |
COC1=CC(=C(C=C1)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)CC(=O)O)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Chlorophenyl)-2-(3-isopropoxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B358079.png)
![Ethyl 7-butyl-11-methyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B358080.png)
![3-Chloro-N-[5-cyano-7-(3-ethoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide](/img/structure/B358081.png)
![3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B358083.png)
![N-[2-(2-hydroxyethoxy)ethyl]-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide](/img/structure/B358085.png)
![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B358090.png)
![4-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]phenol](/img/structure/B358093.png)

![4-[8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether](/img/structure/B358098.png)
![7-Chloro-1-(2-fluorophenyl)-2-(3-isopropoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B358099.png)
![Ethyl 6-(4-fluorobenzoyl)imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B358101.png)
![1-(4-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B358102.png)
![17-(4-ethoxyphenyl)-13-propyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B358103.png)
![N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B358105.png)
